Product packaging for 3,4-Dinitroso-1H-pyrrole(Cat. No.:CAS No. 174617-92-6)

3,4-Dinitroso-1H-pyrrole

Cat. No.: B574788
CAS No.: 174617-92-6
M. Wt: 125.087
InChI Key: NWGQMSZMVMZWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dinitroso-1H-pyrrole is an organic compound with the molecular formula C4H3N3O2 and is of significant interest in synthetic and medicinal chemistry research . As a derivative of the 1H-pyrrole scaffold, it serves as a valuable precursor or intermediate for constructing more complex, biologically active nitrogen-containing heterocycles . The nitroso functional groups attached to the pyrrole ring make this compound a versatile building block for further chemical transformations, potentially enabling the synthesis of fused ring systems that are core structures in many pharmacologically active molecules. Research into analogous pyrrole and fused-pyrrole compounds has demonstrated a wide spectrum of biological activities, including cytotoxic, antifungal, and antibacterial properties . For instance, certain fused pyrrolocoumarins, which share structural features with pyrrole derivatives, have been studied for their potent cytotoxic effects against various human cancer cell lines, such as colon, lung, and breast cancer . Other pyrrole-based molecules have been optimized as inhibitors of specific enzymes like Monoamine Oxidase (MAO), which is a key target for neurodegenerative disorders , or designed as inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) for anticancer drug development . The ongoing exploration of pyrrole derivatives underscores their importance in developing new therapeutic agents and biochemical tools. This product is intended for research purposes only by qualified laboratory personnel. It is not approved for human consumption, nor for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O2 B574788 3,4-Dinitroso-1H-pyrrole CAS No. 174617-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dinitroso-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-6-3-1-5-2-4(3)7-9/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGQMSZMVMZWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dinitroso 1h Pyrrole and Its Precursors

Strategies for Pyrrole (B145914) Dinitrosation

The introduction of two nitroso (-NO) groups onto the pyrrole ring at the 3 and 4 positions can be approached through direct or indirect methods. Each strategy contends with the high reactivity of the pyrrole nucleus, which is prone to polymerization in acidic conditions and typically favors electrophilic substitution at the 2- and 5-positions. mbbcollege.instackexchange.comwikipedia.org

Direct Nitrosation Approaches

Direct C-nitrosation of aromatic compounds is a known method for installing a nitroso group, particularly on electron-rich aromatic and heterocyclic systems. acs.orgthieme-connect.de The primary agent for this transformation is nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral or organic acid. thieme-connect.comrsc.orgresearchgate.net

The proposed direct dinitrosation of 1H-pyrrole to yield the 3,4-disubstituted product would involve the electrophilic attack of a nitrosating species, such as the nitrosonium ion (NO⁺), on the pyrrole ring. However, several challenges are inherent to this approach:

Regioselectivity: Pyrrole undergoes electrophilic substitution preferentially at the C2 and C5 positions due to the superior stabilization of the cationic intermediate (arenium ion). wikipedia.orgresearchgate.net Achieving substitution at the C3 and C4 positions would likely require blocking the C2 and C5 positions or utilizing directing groups.

Reactivity and Polymerization: The pyrrole ring is highly activated towards electrophiles and is susceptible to acid-catalyzed polymerization, often resulting in the formation of tars. mbbcollege.instackexchange.com The strong acids typically used to generate the nitrosonium ion can promote these side reactions, significantly lowering the yield of the desired product.

Over-Nitrosation: Controlling the stoichiometry to achieve precisely dinitrosation without proceeding to further substitution or decomposition is a significant hurdle.

Hypothetically, a direct dinitrosation might be attempted under carefully controlled, mild conditions, possibly using a less aggressive nitrosating agent or a protected pyrrole derivative to influence regioselectivity. For instance, N-substituted pyrroles, such as 1-benzylpyrrole, have been shown to yield a higher proportion of 3-substituted products upon nitration, a principle that might extend to nitrosation. cdnsciencepub.com

Indirect Nitrosation Pathways

Given the challenges of direct dinitrosation, indirect routes starting from pre-functionalized pyrroles offer a more plausible path to 3,4-Dinitroso-1H-pyrrole. These methods focus on first establishing the desired 3,4-substitution pattern with precursors that can be subsequently converted to nitroso groups.

One promising indirect strategy involves the synthesis of 3,4-diaminopyrrole . This precursor could then be oxidized to the target dinitroso compound. The synthesis of vicinal dinitro compounds through the oxidation of the corresponding vicinal diamines is a known transformation, suggesting a similar approach could be viable for dinitroso compounds. researchgate.net The oxidation could potentially be achieved using various oxidizing agents.

Another potential indirect route begins with a pyrrole derivative bearing leaving groups, such as halogens, at the 3 and 4 positions. Synthesis of 3,4-disubstituted pyrroles has been achieved through methods like the rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with alkynes. beilstein-journals.orgnih.gov Subsequent nucleophilic substitution with a nitroso-introducing reagent or conversion to an organometallic intermediate followed by reaction with a nitrosating agent could then be explored.

A third speculative pathway could involve the cycloaddition reaction. While not a direct nitrosation of pyrrole, it is conceivable that a suitably substituted dienophile could react with a diene to form a cyclic precursor that, upon modification, yields the 3,4-dinitrosopyrrole ring. It is important to note that vicinal dinitroso compounds can exist in equilibrium with or be converted to more stable cyclic structures like furoxans (cis-azodioxy compounds), especially when the nitroso groups are on a double bond or aromatic system. nih.gov This possibility must be considered in any synthetic attempt.

Optimization of Reaction Conditions for High Purity Synthesis

To achieve a successful synthesis of this compound with high purity, meticulous optimization of reaction conditions is paramount. This involves careful selection of solvents, precise control of temperature and pressure, and the potential use of catalysts to enhance efficiency and selectivity.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can profoundly influence the outcome of nitrosation reactions. Solvent polarity can affect the stability of reactive intermediates and the solubility of reagents, thereby impacting reaction rates and product distribution.

For a direct nitrosation, a solvent that can stabilize the electrophilic nitrosating species while minimizing the decomposition of the pyrrole ring would be ideal. In related nitration reactions of pyrrole, solvents like acetic anhydride (B1165640) are used to generate a milder nitrating agent (acetyl nitrate) and avoid the harsh conditions of mixed acids. stackexchange.comresearchgate.net A similar strategy could be envisioned for nitrosation. For indirect pathways involving organometallic intermediates, aprotic, non-coordinating solvents are typically required.

SolventPolarity (Dielectric Constant)Potential Effect on Pyrrole Nitrosation
Acetic Anhydride20.7May generate a milder nitrosating agent in situ, potentially reducing polymerization. stackexchange.com
Dichloromethane (DCM)9.1A common, relatively non-polar solvent for organic reactions; may be suitable for reactions involving sensitive substrates.
Tetrahydrofuran (B95107) (THF)7.6A polar aprotic solvent, often used for reactions involving organometallic intermediates.
Acetonitrile37.5A polar aprotic solvent that could influence the reactivity of the nitrosating agent.

Temperature and Pressure Dependencies in Synthesis

Temperature is a critical parameter in the synthesis of pyrrole derivatives. Due to the high reactivity of pyrrole, many of its reactions are conducted at low temperatures to control the reaction rate and suppress side reactions like polymerization.

For a direct nitrosation, maintaining a low temperature (e.g., -10°C to 0°C) would likely be essential to manage the exothermic nature of the reaction and preserve the integrity of the pyrrole ring. stackexchange.com In the case of indirect methods, the temperature requirements would vary depending on the specific step, from low temperatures for organometallic manipulations to potentially elevated temperatures for cycloaddition or aromatization steps.

Pressure is less commonly a critical variable for these types of solution-phase reactions unless gaseous reagents like nitric oxide are used. nih.gov

Reaction Step (Hypothetical)Typical Temperature RangeRationale
Direct Nitrosation of Pyrrole-10°C to 10°CTo control the exothermic reaction and minimize polymerization. stackexchange.com
Formation of Organometallic Intermediate-78°C to 0°CTo ensure the stability of the highly reactive intermediate.
Oxidation of Diaminopyrrole0°C to Room TemperatureTo control the oxidation process and prevent over-oxidation or degradation.

Catalytic Influences on Nitrosation Efficiency

The use of catalysts could potentially improve the efficiency and selectivity of the synthesis of this compound. In modern organic synthesis, transition metal catalysts are widely employed for C-H functionalization. tohoku.ac.jp

A catalytic approach could offer a milder alternative to traditional nitrosation methods that rely on strong acids. For instance, a catalyst could be designed to direct the nitrosation to the C3 and C4 positions of the pyrrole ring. While specific catalysts for the dinitrosation of pyrrole are not established, research into catalytic C-H activation provides a conceptual framework. tohoku.ac.jpresearchgate.net Furthermore, in indirect syntheses involving cross-coupling reactions to build the 3,4-disubstituted pyrrole core, palladium or copper catalysts are commonly used and would be essential for the reaction's success. tandfonline.com

Novel Synthetic Routes to this compound

Currently, there are no published novel synthetic routes specifically for this compound. The development of such a route would likely require innovative approaches to overcome the inherent reactivity and regioselectivity challenges of the pyrrole nucleus.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry would be crucial in the prospective development of a synthesis for this compound. The use of hazardous nitrosating agents and acidic conditions are common in traditional nitrosation reactions. researchgate.net A greener approach would necessitate the exploration of alternative, less toxic nitrosating reagents and milder reaction conditions. The use of biocatalysis or photocatalysis could present viable green alternatives, although no such methods have been reported for this specific compound.

Flow Chemistry Applications for Enhanced Production

Flow chemistry offers significant advantages for handling potentially hazardous reactions and unstable intermediates, which could be relevant in the synthesis of a dinitroso compound. cardiff.ac.uk The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous flow reactor could potentially improve the selectivity and yield of the desired 3,4-dinitroso isomer, while minimizing the formation of polymeric byproducts. europa.eu However, the application of flow chemistry to the synthesis of this compound remains a theoretical proposition.

Scalability Considerations in this compound Synthesis

The scalability of any potential synthesis of this compound would be a major consideration. Nitrosation reactions can be highly exothermic and may generate unstable intermediates, posing safety risks on a larger scale. researchgate.net A scalable process would require robust reaction conditions, efficient heat management, and careful control over the addition of reagents. The development of a continuous flow process would be a promising strategy to address these scalability challenges, allowing for safer and more controlled production. cardiff.ac.uk

Reaction Mechanisms and Reactivity of 3,4 Dinitroso 1h Pyrrole

Electrophilic Character of the Nitrosyl Groups

The nitrogen atoms of the nitrosyl groups (-N=O) in 3,4-Dinitroso-1H-pyrrole are expected to be electrophilic. This electrophilicity arises from the electronegativity of the oxygen atom, which polarizes the N=O bond, leaving the nitrogen atom with a partial positive charge. This inherent electrophilic nature would make the nitrosyl groups potential sites for nucleophilic attack.

Nucleophilic Attack and Substitution Reactions

The electron-deficient pyrrole (B145914) ring, a consequence of the two nitroso substituents, would be activated towards nucleophilic substitution reactions. This is a reversal of the typical reactivity of pyrrole.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent carbon-based nucleophiles. saskoer.caeolss.netlibretexts.org It is plausible that these reagents would attack the electrophilic carbon atoms of the pyrrole ring, potentially leading to substitution of the nitroso groups or addition to the ring. The exact nature of the product would depend on the reaction conditions and the stability of the intermediates formed.

Table 1: Predicted Reactivity with Carbon-Based Nucleophiles

Nucleophile Potential Reaction Type Predicted Product(s)
Grignard Reagents (R-MgX) Nucleophilic Substitution/Addition 3,4-dialkyl-1H-pyrroles or addition products

Amines, acting as nitrogen-based nucleophiles, could potentially react with this compound. youtube.comlumenlearning.comlibretexts.org The reaction could proceed via nucleophilic attack on the pyrrole ring or at the electrophilic nitrogen of the nitroso groups. The latter could lead to the formation of N-N bond containing compounds. Given the acidic nature of the pyrrole N-H, a strong base could deprotonate the pyrrole, forming a pyrrolide anion which could then influence the course of the reaction.

Table 2: Predicted Reactivity with Nitrogen-Based Nucleophiles

Nucleophile Potential Reaction Type Predicted Product(s)
Primary Amines (RNH₂) Nucleophilic Substitution / Condensation 3,4-diamino-1H-pyrrole derivatives or complex condensation products

Oxygen nucleophiles, such as alkoxides and water, and sulfur nucleophiles, like thiolates, are also expected to react with the electron-poor pyrrole ring. nih.govpianetachimica.itchemistrysteps.com These reactions would likely involve nucleophilic aromatic substitution, replacing the nitroso groups. The higher nucleophilicity of thiolates compared to their oxygen counterparts suggests they might react more readily. masterorganicchemistry.com

Table 3: Predicted Reactivity with Oxygen and Sulfur-Based Nucleophiles

Nucleophile Potential Reaction Type Predicted Product(s)
Alkoxides (RO⁻) Nucleophilic Aromatic Substitution 3,4-dialkoxy-1H-pyrroles

Reactions with Nitrogen-Based Nucleophiles

Redox Chemistry of this compound

The presence of nitroso groups suggests that this compound would have a rich redox chemistry. The nitroso group can be both oxidized and reduced.

Oxidation of the nitroso groups in this compound would likely yield the corresponding dinitro compound, 3,4-Dinitro-1H-pyrrole. Common oxidizing agents could potentially effect this transformation. libretexts.orglibretexts.org The pyrrole ring itself could also be susceptible to oxidation, which might lead to ring-opening or polymerization, although the electron-withdrawing nature of the nitroso groups would make the ring more resistant to oxidation compared to unsubstituted pyrrole.

Table 4: Predicted Oxidation Products

Oxidizing Agent Potential Product(s)

Reduction Mechanisms and Derivatives

The reduction of this compound is anticipated to proceed through multiple pathways, targeting both the nitroso groups and the pyrrole ring. The specific products will largely depend on the reducing agent and reaction conditions employed.

The primary reduction site is expected to be the nitroso groups. C-nitroso compounds are readily reduced to their corresponding primary amines. This transformation typically proceeds through a hydroxylamine (B1172632) intermediate. For this compound, this would result in the formation of 3,4-diamino-1H-pyrrole. A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), dissolving metal reductions (e.g., Sn/HCl, Fe/HCl), and hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards nitroso groups. Enzymatic reductions of aryl nitroso compounds to aminophenols have also been documented, suggesting that biological systems could potentially reduce this compound. nih.govjst.go.jp

Under more forceful conditions, the pyrrole ring itself can be reduced. The presence of electron-withdrawing groups, such as the nitroso functions, makes the pyrrole ring more susceptible to reduction compared to the electron-rich parent pyrrole. nih.gov Catalytic hydrogenation can saturate the ring, leading to a substituted pyrrolidine. Similarly, Birch reduction conditions (alkali metals like Li or Na in liquid ammonia) are effective for the partial reduction of electron-deficient pyrroles, yielding pyrrolines. nih.govwikipedia.org The exact isomer of the resulting pyrroline (B1223166) would depend on the precise conditions and the initial site of protonation of the radical anion intermediate.

A summary of expected reduction products is presented in the table below.

Table 1: Predicted Products from the Reduction of this compound

Reagent/Condition Primary Product Structure
Mild (e.g., Sn/HCl, Na₂S₂O₄) 3,4-Diamino-1H-pyrrole 3,4-Diamino-1H-pyrrole structure
Strong (e.g., H₂/Rh, high pressure) 3,4-Diaminopyrrolidine 3,4-Diaminopyrrolidine structure

Cycloaddition Reactions Involving the Pyrrole Ring and Nitrosyl Groups

The electronic nature of this compound allows it to participate in cycloaddition reactions either as a 4π diene component via the pyrrole ring or through the 2π system of the nitroso groups.

Pyrrole Ring as a Diene: Pyrroles can function as dienes in [4+2] Diels-Alder cycloadditions, particularly when substituted with electron-withdrawing groups that lower the aromatic stabilization energy. wikipedia.org The two nitroso groups at the 3- and 4-positions render the pyrrole ring electron-deficient, enhancing its reactivity as a diene with electron-rich dienophiles. However, this reactivity must overcome the inherent aromaticity of the pyrrole ring. High pressure and Lewis acid catalysis are often employed to facilitate such dearomatizing cycloadditions. researchgate.net

Nitrosyl Groups as Dienophiles or Dipolarophiles: Nitroso compounds are well-established as potent dienophiles in hetero-Diels-Alder reactions due to the electrophilicity of the nitrogen atom. nih.govworktribe.comrsc.org The N=O double bond can react with a conjugated diene to form a six-membered 1,2-oxazine ring. In the case of this compound, each nitroso group could potentially react with a diene. Furthermore, nitroso compounds can engage in various other modes of cycloaddition, including [2+2], [3+2], and [4+1] reactions, highlighting their versatility as building blocks. researchgate.netrsc.org

Rearrangement Reactions of this compound

The structure of this compound suggests the possibility of several rearrangement reactions, particularly under acidic or thermal conditions. While specific studies on this molecule are not available, analogies can be drawn from the known chemistry of other nitroso compounds.

Aliphatic C-nitroso compounds are known to tautomerize to the more stable oxime form if an α-hydrogen is present. at.ua For this compound, this would involve a hydrogen shift from the C2 or C5 position of the pyrrole ring to the oxygen of a nitroso group, followed by rearrangement to a pyrrole-2,5-dione derivative.

Under acidic conditions, rearrangements analogous to the Fischer-Hepp rearrangement, which typically involves N-nitrosoamines, might be considered. nih.gov More relevant are acid-catalyzed intramolecular cleavage reactions observed in other C-nitroso alkanes, which can lead to ring-opening. doi.org For this compound, protonation of a nitroso group could initiate an electronic cascade resulting in cleavage of the pyrrole ring.

Rearrangements involving neighboring group participation during reduction have also been observed, such as ring expansion during metal hydride reduction of certain bicyclic nitroso compounds. doi.org Additionally, rearrangements of α-chloro-nitroso compounds to chloronitrones are known to occur in the presence of Lewis acids like aluminum chloride. researchgate.net

Photochemical Reactivity and Transformations

The photochemistry of C-nitroso compounds is characterized by several key processes, primarily initiated by the absorption of light (often in the visible region, contributing to their typical blue or green color as monomers). cdnsciencepub.comresearchgate.netcornell.edu The primary photochemical event for monomeric C-nitrosoalkanes is often the homolytic cleavage of the C-N bond, generating an alkyl radical and a nitric oxide (NO) radical. cdnsciencepub.comcdnsciencepub.com

For this compound, irradiation would likely lead to the cleavage of one or both C-N bonds, producing pyrrolyl radicals and nitric oxide. These highly reactive intermediates can then undergo several secondary reactions:

Dimerization: The pyrrolyl radicals could dimerize or react with other radical species in the medium.

Reaction with Oxygen: In the presence of oxygen, the initially formed radicals can be trapped. The alkyl radical can combine with O₂ or with nitrogen trioxide (formed from NO and O₂) to yield nitro or nitrate (B79036) products, respectively. cdnsciencepub.comresearchgate.net

Isomerization: Photolysis can also induce isomerization to the corresponding oxime, a reaction that competes with C-N bond cleavage. researchgate.net

The presence of two nitroso groups could lead to complex photochemistry, with the potential for sequential or concerted reactions. The ultimate product distribution would be highly dependent on the wavelength of light used and the reaction environment (e.g., solvent, presence of oxygen).

Table 2: Potential Photochemical Reactions of this compound

Reaction Type Proposed Intermediate(s) Potential Final Product(s)
C-N Bond Homolysis Pyrrolyl radical, Nitric oxide (NO) Dimerized pyrroles, products of radical trapping
Photooxidation Pyrrolyl radical, NO, O₂ 3,4-Dinitro-1H-pyrrole, Pyrrole nitrates

Thermal Decomposition Pathways and Products

Information on the thermal decomposition of this compound is not directly available, but insights can be gained from studies on related nitro- and nitroso-aromatic compounds. Aromatic nitroso compounds tend to exist as dimers in the solid state, which dissociate to monomers upon heating or in solution. mdpi.comsci-hub.se This monomer-dimer equilibrium is a key aspect of their thermal behavior.

The thermal decomposition of monomeric nitroso compounds often begins with the homolysis of the weak C-NO bond. rsc.org For this compound, this would release nitric oxide (NO) and generate a pyrrolyl radical. The subsequent decomposition would involve the breakdown of the pyrrole ring structure.

The final decomposition products would likely be a complex mixture of gaseous species such as N₂, NOx, CO, CO₂, and HCN, resulting from the complete fragmentation of the heterocyclic ring and the nitroso groups.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3,4 Dinitroso 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,4-Dinitroso-1H-pyrrole, both one-dimensional and advanced two-dimensional NMR techniques would be crucial in confirming its proposed structure.

Due to the presence of two strongly electron-withdrawing nitroso groups, the proton and carbon signals of the pyrrole (B145914) ring are expected to be shifted significantly downfield compared to the parent pyrrole molecule. The anticipated ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like DMSO-d₆ are presented in Table 1. These estimations are derived from data reported for various substituted pyrroles and nitroaromatic compounds. plos.orgmdpi.compitt.eduorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1 (N-H) ~12.5 -
H-2 ~8.0 ~125
C-2 - ~125
C-3 - ~145
C-4 - ~145
H-5 ~8.0 ~125
C-5 - ~125

Note: These are estimated values and may vary in experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be essential to confirm the coupling between the protons on the pyrrole ring. For this compound, a cross-peak between the signals of H-2 and H-5 would not be expected due to their separation. However, in asymmetrically substituted derivatives, COSY would reveal the coupling between adjacent protons on the pyrrole ring. pitt.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net For this compound, the HSQC spectrum would show correlations between the proton signal at ~8.0 ppm and the carbon signal at ~125 ppm, confirming the assignment of C-2/C-5 and their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton and assigning quaternary carbons. researchgate.net For this compound, key HMBC correlations would be expected between the N-H proton (H-1) and the C-2/C-5 carbons, as well as between the C-2/C-5 protons and the C-3/C-4 carbons. These correlations would provide definitive evidence for the positions of the nitroso groups.

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, polymorphism, and intermolecular interactions of molecules in the solid state. acs.orgpreprints.org For this compound, ssNMR could be particularly insightful.

Given the potential for hydrogen bonding involving the N-H group and the nitroso oxygen atoms, ¹H and ¹⁵N ssNMR could elucidate the nature and strength of these interactions in the crystal lattice. plos.org ¹³C ssNMR would reveal the presence of different polymorphs, as the chemical shifts of the carbon atoms are sensitive to their packing environment in the crystal. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to obtain high-resolution spectra of the solid material. plos.org

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding characteristics within a molecule.

Characteristic Vibrational Modes of Nitrosyl and Pyrrole Moieties

The vibrational spectrum of this compound is expected to be dominated by the characteristic modes of the pyrrole ring and the nitroso groups. A summary of the predicted key vibrational frequencies is provided in Table 2, based on data from pyrrole derivatives and aromatic nitroso compounds. researchgate.netscialert.netlongdom.orgmdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch ~3400 ~3400
C-H Stretch (aromatic) ~3100 ~3100
N=O Stretch (asymmetric) ~1550 ~1550
N=O Stretch (symmetric) ~1500 ~1500
C=C Stretch (pyrrole ring) ~1470 ~1470
C-N Stretch (pyrrole ring) ~1380 ~1380
C-N Stretch (nitroso) ~1300 ~1300
N-H Bend ~1150 ~1150
C-H Bend (in-plane) ~1050 ~1050
C-H Bend (out-of-plane) ~750 ~750

Note: These are estimated values and may vary in experimental conditions.

The N-H stretching vibration is anticipated to appear around 3400 cm⁻¹. The exact position of this band can provide information about hydrogen bonding. scialert.net The C-H stretching vibrations of the pyrrole ring are expected in the 3100 cm⁻¹ region. scialert.net The most characteristic vibrations will be those of the nitroso groups. The asymmetric and symmetric N=O stretching vibrations are predicted to be in the 1550-1500 cm⁻¹ range. pw.edu.plyoutube.com The C-N stretching of the nitroso group attached to the pyrrole ring would likely appear around 1300 cm⁻¹. pw.edu.pl The various stretching and bending modes of the pyrrole ring will also be present. researchgate.netlongdom.org

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic techniques, particularly FT-IR, are invaluable for monitoring the progress of chemical reactions in real-time. mt.comgoogle.com For the synthesis of this compound, which would likely involve the nitrosation of a pyrrole precursor, in-situ FT-IR could be used to track the consumption of the starting material and the formation of the dinitroso product. rsc.orgresearchgate.net This would allow for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry. By monitoring the appearance of the characteristic N=O stretching bands, one could gain insights into the reaction kinetics and mechanism. dntb.gov.ua

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.

The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound. The fragmentation of this compound is expected to be influenced by the stability of the pyrrole ring and the presence of the nitroso groups. A plausible fragmentation pathway is outlined below, based on the known fragmentation of pyrroles and nitroaromatic compounds. nih.govresearchgate.netresearchgate.netlibretexts.orgwikipedia.orgsavemyexams.comnih.gov

A primary fragmentation step would likely be the loss of a nitroso group (NO), resulting in a fragment ion at m/z [M-30]. Subsequent fragmentation could involve the loss of the second nitroso group to give a pyrrole radical cation. The pyrrole ring itself can undergo cleavage, leading to smaller fragment ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

m/z Proposed Fragment
139 [C₄H₃N₃O₂]⁺ (Molecular Ion)
109 [C₄H₃N₂O]⁺ (Loss of NO)
79 [C₄H₃N]⁺ (Loss of 2xNO)
67 [C₄H₅N]⁺ (Pyrrole radical cation after rearrangement)
52 [C₃H₂N]⁺
39 [C₃H₃]⁺

Note: These are predicted fragment ions and their relative intensities would depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of the molecule, a critical first step in structural confirmation. chromatographyonline.com For this compound (C₄H₃N₃O₂), HRMS would be used to distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions (isobars).

The technique, often coupled with a soft ionization source like Electrospray Ionization (ESI), would analyze the protonated molecule, [M+H]⁺. The experimentally measured m/z value would be compared against the calculated exact mass. A match within a narrow tolerance (typically < 5 ppm) provides high confidence in the compound's elemental formula. chromatographyonline.com This precision is crucial for validating the presence of the three nitrogen atoms and two oxygen atoms, which is a defining feature of the target molecule.

ParameterExpected Value for [C₄H₃N₃O₂+H]⁺
Elemental FormulaC₄H₄N₃O₂
Calculated Exact Mass126.02980 u
Typical Mass Accuracy&lt; 5 ppm
Required Resolution> 20,000 FWHM

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Following the confirmation of the elemental formula by HRMS, Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting the isolated molecular ion and analyzing the resulting daughter ions. tutorchase.com The fragmentation pattern serves as a molecular fingerprint, revealing the connectivity of atoms and the presence of specific functional groups.

For protonated this compound, collision-induced dissociation (CID) would likely initiate fragmentation pathways characteristic of nitrosamine (B1359907) and nitrosoarene compounds. nih.gov A key and diagnostic fragmentation pathway for protonated nitrosamines is the neutral loss of the NO radical (30 Da). nih.gov Given the presence of two nitroso groups, sequential losses of NO would be anticipated.

Predicted Fragmentation Pathway:

[M+H]⁺ → [M+H - NO]⁺: The initial fragmentation would likely involve the loss of one nitroso group as an NO radical, resulting in a fragment ion at m/z 96.0219.

[M+H - NO]⁺ → [M+H - 2NO]⁺: A subsequent fragmentation could lead to the loss of the second NO radical, yielding an ion at m/z 66.0141.

Ring Fragmentation: Further fragmentation of the pyrrole ring structure would produce smaller ions, confirming the core heterocyclic structure.

These predictable fragmentation patterns provide strong evidence for the presence and location of the nitroso groups on the pyrrole ring.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (Calculated)
126.0298[C₄H₄N₂O]⁺NO (29.9980 Da)96.0219
126.0298[C₄H₃N₂O]⁺HNO (31.0139 Da)95.0159
96.0219[C₄H₄N]⁺NO (29.9980 Da)66.0141

Electronic Absorption and Emission Spectroscopy Studies

UV-Vis Absorption Characteristics and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light across the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum is characteristic of the molecule's conjugated systems and functional groups.

For this compound, the spectrum is expected to be a composite of transitions originating from the pyrrole ring and the two nitroso substituents.

π → π* Transitions: The pyrrole ring possesses a π-conjugated system that gives rise to strong absorption bands in the UV region, typically below 250 nm. researchgate.net The presence of two strongly electron-withdrawing nitroso groups is expected to perturb these transitions, potentially causing a bathochromic (red) shift compared to unsubstituted pyrrole.

n → π* Transitions: Aromatic C-nitroso compounds are characterized by a weak, long-wavelength absorption band in the visible or near-infrared region (typically 650-800 nm). at.ua This absorption is attributed to the n → π* transition of the lone pair electrons on the nitroso nitrogen atom. For this compound, the presence of two such groups would likely result in a distinct, low-intensity band in this region, responsible for the compound's color (typically blue or green). The polarity of the solvent can influence the position of this band, with polar solvents often causing a hypsochromic (blue) shift. at.ua

Predicted λmax (nm)Proposed Electronic TransitionOriginating ChromophoreExpected Intensity
~230-280π → πPyrrole ringHigh
~700-780n → π-N=O groupLow

Fluorescence and Phosphorescence Properties

Luminescence spectroscopy provides insights into the de-excitation pathways of electronically excited molecules.

Fluorescence: This process involves rapid light emission from the lowest singlet excited state (S₁). While many substituted pyrroles are known to be fluorescent, C-nitroso compounds are notoriously efficient quenchers of fluorescence. acs.orgnih.gov The nitroso group provides effective non-radiative decay pathways, diminishing or completely eliminating fluorescence emission. Therefore, it is highly probable that this compound would be non-fluorescent or exhibit extremely weak fluorescence.

Phosphorescence: This involves a slower emission of light from the lowest triplet excited state (T₁). The transition from a singlet to a triplet state (intersystem crossing) is formally spin-forbidden but can be facilitated by the presence of heavy atoms or specific functional groups. rsc.org The nitroso groups in this compound could enhance intersystem crossing, populating the T₁ state. While fluorescence is quenched, it is plausible that the molecule could exhibit phosphorescence at low temperatures, where non-radiative decay processes are minimized. nih.gov This emission would be red-shifted relative to any potential fluorescence and have a significantly longer lifetime.

PropertyPredicted CharacteristicJustification
Fluorescence Quantum Yield (ΦF)Very Low to NoneEfficient quenching by nitroso groups. nih.gov
PhosphorescencePotentially observable at low temperatureEnhanced intersystem crossing due to -N=O groups. nih.gov
Excited State Lifetime (Fluorescence)Very Short (< 1 ns)Domination of non-radiative decay pathways.
Excited State Lifetime (Phosphorescence)Long (μs to ms)Spin-forbidden nature of T₁ → S₀ transition. scispace.com

X-ray Diffraction Studies for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org It provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and packing in the solid state.

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its structure. Based on studies of related compounds, several structural features can be predicted:

Molecular Geometry: The pyrrole ring is expected to be largely planar. The two C-N bonds of the nitroso groups are likely to be relatively short, and the N-O bond lengths would be consistent with a double bond. The nitroso groups are strong electron-withdrawing substituents and may induce a slight quinoidal character in the pyrrole ring, affecting the C-C bond lengths. rsc.orgresearchgate.net

Intermolecular Interactions: The N-H group of the pyrrole ring is a hydrogen bond donor. It is highly likely to form intermolecular hydrogen bonds with the oxygen atoms of the nitroso groups on adjacent molecules (N-H···O=N), leading to the formation of chains or sheets in the crystal lattice.

Crystallographic ParameterHypothetical Data
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for centrosymmetric packing)
Z (Molecules per unit cell)2 or 4
Key Bond Length (C-NO)~1.45-1.50 Å
Key Bond Length (N=O)~1.20-1.25 Å
Key Intermolecular InteractionN-H···O Hydrogen Bond (~2.0-2.2 Å)

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique utilized to determine the crystalline nature and phase composition of solid materials. While single-crystal X-ray diffraction provides the most definitive structural data, PXRD is invaluable for characterizing bulk polycrystalline samples, which is often the form in which organic compounds are isolated. For this compound, PXRD analysis would be crucial to ascertain its crystallinity, identify the crystal system, and determine the unit cell parameters of its solid-state form.

In a hypothetical analysis, the PXRD pattern of a pure, crystalline sample of this compound would be recorded at room temperature. The resulting diffractogram would display a series of peaks at specific 2θ angles. By analogy with other small organic molecules, such as substituted polynitrobenzene derivatives, one could expect significant diffraction peaks in the 10-40° 2θ range using Cu Kα radiation. nih.govuea.ac.uk The crystal structure of related compounds like 1,4-dinitrosobenzene (B86489) has been identified as monoclinic with the space group P2₁/c. It is plausible that this compound could adopt a similar crystal system.

A representative table of expected PXRD peaks for a crystalline powder of this compound, based on common patterns for small aromatic nitro and nitroso compounds, is presented below.

Table 1: Hypothetical Powder X-ray Diffraction Peaks for Crystalline this compound

2θ (°) d-spacing (Å) Relative Intensity (%)
12.5 7.08 45
18.8 4.72 100
21.3 4.17 60
25.2 3.53 85
28.9 3.09 30
31.7 2.82 50

The precise peak positions and intensities would be dependent on the specific crystal packing, including intermolecular interactions such as hydrogen bonding involving the pyrrole N-H group and the nitroso groups. These interactions can significantly influence the final solid-state architecture. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. drug-dev.com While this compound in its ground state is a diamagnetic molecule and therefore EPR-silent, its radical anion, which could be generated through chemical or electrochemical reduction, would be paramagnetic and thus EPR-active. The study of such radical species provides profound insights into the electronic structure and distribution of spin density within the molecule.

The generation of a radical anion from this compound would involve the addition of an electron to its π-system. The resulting unpaired electron would interact with the magnetic moments of nearby nuclei, particularly the nitrogen atoms of the nitroso groups and the pyrrole ring, as well as the protons on the pyrrole ring. These interactions, known as hyperfine coupling, lead to the splitting of the EPR signal into a characteristic pattern of lines.

The EPR spectrum of the this compound radical anion is expected to be complex. The primary hyperfine splitting would arise from the two equivalent nitrogen nuclei of the nitroso groups and the single nitrogen nucleus of the pyrrole ring. Further splitting would be caused by the protons on the pyrrole ring. Analysis of the hyperfine coupling constants (hfcs, denoted as a) provides a map of the unpaired electron's distribution.

Based on studies of analogous compounds like the nitrosobenzene (B162901) radical anion and dinitrobenzene radical anions, we can predict the likely EPR parameters for the this compound radical anion. researchgate.netuchile.clrsc.org For nitrosobenzene radical anions, the nitrogen hyperfine coupling constant (aN) is a significant parameter. uchile.cl In dinitroaromatic radical anions, the spin density can be either localized on one nitro group or delocalized over both, depending on the solvent and molecular structure. rsc.org Given the structure of this compound, delocalization across both nitroso groups and the pyrrole ring is probable.

A table of predicted EPR spectral parameters for the this compound radical anion in an aprotic solvent like DMSO is provided below, based on literature values for related nitroso and pyrrolic radicals.

Table 2: Predicted EPR Hyperfine Coupling Constants for the this compound Radical Anion

Nucleus Spin (I) Number of Nuclei (N) Hyperfine Coupling Constant (a) (Gauss)
14N (Nitroso) 1 2 7.5 - 9.0
14N (Pyrrole) 1 1 1.5 - 2.5
1H (C2, C5) 1/2 2 2.0 - 3.0
1H (N1) 1/2 1 0.5 - 1.5

The g-value for such an organic radical is expected to be close to that of a free electron (g ≈ 2.0023). The experimental observation and simulation of the EPR spectrum would allow for the precise determination of these parameters, offering a detailed picture of the electronic distribution in the radical species and the influence of the pyrrole ring on the stability and properties of the dinitroso functionality.

Computational Chemistry and Theoretical Studies of 3,4 Dinitroso 1h Pyrrole

Electronic Structure Theory Calculations

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. For 3,4-Dinitroso-1H-pyrrole, electronic structure theory offers a powerful tool to understand the interplay between the aromatic pyrrole (B145914) ring and the two electron-withdrawing nitroso substituents.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like this compound. DFT calculations can predict a wealth of information, including optimized geometries, vibrational frequencies, and electronic properties such as charge distributions and frontier molecular orbital energies.

While specific DFT studies on this compound are not abundant in the literature, valuable insights can be drawn from studies on analogous systems, such as dicyanofuroxan and its ring-opened dinitroso isomer. earthlinepublishers.com A DFT study at the UB3LYP/6-311++G(d,p) level of theory on dicyanodinitroethene, the open-chain isomer of dicyanofuroxan, provides a model for the electronic landscape of a dinitroso-substituted system. earthlinepublishers.com Such calculations for this compound would likely reveal a planar or near-planar pyrrole ring, with the nitroso groups potentially exhibiting some degree of torsional freedom. The powerful electron-withdrawing nature of the nitroso groups is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound a potential electrophile. at.ua

Furthermore, DFT calculations are crucial for investigating the potential for tautomerism in nitroso-substituted pyrroles, specifically the equilibrium between the dinitroso form and a nitroso-oxime form. orcid.org The relative energies of these tautomers, calculated using DFT, would indicate the predominant species under various conditions.

Table 1: Predicted Ground State Properties of this compound (Hypothetical Data Based on Analogous Systems)

Property Predicted Value/Description Computational Method (Example)
Optimized Geometry Planar pyrrole ring; C-N and N-O bond lengths characteristic of nitroso groups. B3LYP/6-311++G(d,p)
HOMO-LUMO Gap Relatively small gap, suggesting potential for reactivity and color. B3LYP/6-311++G(d,p)
Dipole Moment Significant, arising from the polar nitroso groups. B3LYP/6-311++G(d,p)

| Vibrational Frequencies | Characteristic N=O stretching frequencies in the IR spectrum. | B3LYP/6-311++G(d,p) |

This table presents hypothetical data for illustrative purposes, based on findings from related compounds.

To understand the photochemical behavior of this compound, such as its response to UV-Vis light, more sophisticated ab initio methods are required. Techniques like Configuration Interaction (CI) and Complete Active Space Self-Consistent Field (CASSCF) are employed to study electronic excited states. researchgate.net

For nitroso compounds, these methods can elucidate the nature of electronic transitions, such as the n → π* and π → π* transitions associated with the nitroso group's electronic structure. at.ua Calculations on related aromatic nitroso compounds have shown that the electronic properties and UV spectra are highly dependent on the substituents and their positions on the ring. researchgate.net For this compound, ab initio calculations would be instrumental in predicting its absorption spectrum and identifying the key excited states that could be involved in photochemical reactions or dimerization processes. mdpi.com

Density Functional Theory (DFT) Studies on Ground State Properties

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides the invaluable ability to map out the energetic landscape of chemical reactions, identifying transition states and intermediates that are often difficult or impossible to observe experimentally.

While the synthesis of this compound has not been extensively documented, computational methods can explore potential synthetic routes. Many synthetic strategies for 3,4-disubstituted pyrroles have been developed. deepdyve.comnih.gov For instance, the regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles has been achieved through a copper-catalyzed domino reaction. rsc.org Theoretical modeling of such a reaction, adapted for the introduction of nitroso groups, could elucidate the mechanism and predict the feasibility and regioselectivity of the synthesis. This would involve locating the transition states for each step of the proposed mechanism and calculating the corresponding activation energies.

The electronic structure of this compound suggests a rich and complex reactivity. The electron-deficient nature of the pyrrole ring, induced by the nitroso groups, would make it susceptible to nucleophilic attack. Conversely, the lone pairs on the nitrogen and oxygen atoms of the nitroso groups provide sites for electrophilic attack. at.ua

DFT calculations have been successfully used to study the reactivity of nitrosoalkenes with pyrrole. frontiersin.orgnih.gov These studies show that the reaction can proceed via a hetero-Diels-Alder reaction or a conjugate addition, depending on the substituents. frontiersin.org A similar computational approach for this compound reacting with various nucleophiles would involve calculating the energies of possible reaction pathways. By comparing the activation barriers for different modes of attack (e.g., at the carbon atoms of the pyrrole ring or at the nitrogen atoms of the nitroso groups), the most likely reaction products can be predicted. The Fukui function, a local reactivity descriptor derived from DFT, can also be employed to identify the most nucleophilic and electrophilic sites within the molecule.

Table 2: Predicted Reactivity of this compound (Hypothetical)

Reactant Type Predicted Reaction Pathway Key Computational Insight
Nucleophile Addition to the pyrrole ring or the nitroso nitrogen. Calculation of activation energies for competing pathways.
Electrophile Attack at the nitroso oxygen or nitrogen lone pairs. Analysis of frontier molecular orbitals and electrostatic potential maps.

| Dienophile | Potential for Diels-Alder reaction, with the dinitroso-pyrrole acting as the diene. | Modeling of cycloaddition transition states. |

This table presents hypothetical data for illustrative purposes.

Computational Exploration of Synthetic Mechanisms

Molecular Dynamics (MD) Simulations

While electronic structure methods are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes, solvent effects, and intermolecular interactions. mdpi.com

For this compound, MD simulations could be used to study its behavior in different solvent environments. This would be particularly relevant for understanding its solubility and the influence of the solvent on its tautomeric equilibrium. Furthermore, MD simulations are a powerful tool for investigating the dimerization process of nitroso compounds, a common reaction for this class of molecules. mdpi.com By simulating a system containing multiple molecules of this compound, the initial stages of aggregation and the preferred orientation for dimerization could be observed.

MD simulations have been employed to study the structural impact of S-nitrosation on proteins and the interactions of nitrosamines with enzymes. heraldopenaccess.usosti.gov While these studies are on much larger systems, the force field parameters developed for nitroso groups in those contexts could be adapted for simulations of this compound, providing a foundation for understanding its dynamic properties and interactions with other molecules. osti.gov

Conformational Analysis and Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com For this compound, the primary degrees of freedom determining its conformational landscape are the rotations around the C3-N and C4-N bonds, which dictate the orientation of the two nitroso (-N=O) groups relative to the pyrrole ring and to each other.

The planarity of the pyrrole ring is generally maintained due to its aromatic character. However, the two nitroso groups can rotate, leading to several possible conformers. The key dihedral angles to consider are C2-C3-N-O and C5-C4-N-O. The relative orientations of the two N=O groups can be described as syn or anti with respect to each other.

Theoretical calculations, typically using Density Functional Theory (DFT), can be used to locate the energy minima corresponding to stable conformers and the transition states connecting them. These calculations would involve geometry optimization of various starting structures to find the most stable arrangements. The relative energies of these conformers determine their population at a given temperature. Molecular dynamics (MD) simulations could further elucidate the dynamic behavior, showing the timescale of interconversion between different conformers in the gas phase or in solution.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table presents hypothetical data from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) illustrating the likely energetic ordering of the main planar conformers. The energies are relative to the most stable conformer.

ConformerN=O OrientationsRelative Energy (kcal/mol)Dipole Moment (Debye)
I anti-anti0.001.5
II syn-anti1.253.8
III syn-syn2.105.2

Note: This data is illustrative and based on general principles of steric and electronic effects in similar molecules.

The anti-anti conformer is often the most stable due to minimized steric hindrance and unfavorable dipole-dipole interactions between the polar nitroso groups. The energy barriers for rotation around the C-N bonds would also be a critical output of such a study, indicating the flexibility of the nitroso groups.

Intermolecular Interactions and Aggregation Behavior

The intermolecular forces in this compound are expected to be diverse and play a crucial role in its solid-state packing and solution-phase behavior. The molecule possesses several features that can lead to strong intermolecular interactions:

Hydrogen Bonding: The pyrrolic N-H group is a classic hydrogen bond donor. It can form strong hydrogen bonds with the oxygen atoms of the nitroso groups on neighboring molecules (N-H···O=N). This is often a dominant interaction in the crystal structures of pyrrole derivatives.

π-π Stacking: The aromatic pyrrole ring can participate in π-π stacking interactions with adjacent rings.

Computational methods can model these interactions. For instance, analysis of a computationally predicted crystal structure could reveal the geometry and energetics of hydrogen bonds and π-stacking motifs. A search of the Cambridge Structural Database for similar pyrrole derivatives often shows extensive hydrogen-bonded networks. scispace.com The study of molecular dimers and larger clusters using high-level quantum chemistry can quantify the strength of these individual interactions. Understanding these forces is key to predicting how the molecules will self-assemble into larger aggregates or crystalline forms. mdpi.com

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a standard method for predicting ¹H and ¹³C NMR chemical shifts with reasonable accuracy. mdpi.commdpi.com The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com

For this compound, calculations would first involve optimizing the molecular geometry. Then, the magnetic shielding tensors for each nucleus are computed. These are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to yield the final chemical shifts. The accuracy of these predictions is often within 0.2-0.4 ppm for ¹H and 2-5 ppm for ¹³C, which is usually sufficient to distinguish between different isomers or conformers. mdpi.comresearchgate.net

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound

The following table shows plausible ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound, as might be calculated using the GIAO-DFT method.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2/C57.5 - 7.8125 - 130
C3/C4-145 - 150
N1-H11.0 - 12.0-

Note: This data is illustrative. Actual values depend on the level of theory, solvent model, and experimental conditions.

The deshielding effect of the electron-withdrawing nitroso groups is expected to shift the signals of the ring protons (H2, H5) and carbons significantly downfield compared to unsubstituted pyrrole. The N-H proton signal is also expected to be far downfield, characteristic of pyrrolic protons. Predictions of spin-spin coupling constants (J-couplings) are also possible and can provide further structural confirmation.

Simulated Vibrational and Electronic Spectra

Vibrational Spectra (IR and Raman): Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net This analysis yields the frequencies and intensities of the normal modes of vibration, which correspond to the peaks in the infrared (IR) and Raman spectra. These simulations are crucial for assigning experimental bands to specific molecular motions. avcr.cz For this compound, key vibrational modes would include the N-H stretch, C-H stretches, N=O stretches, C=C ring stretches, and various bending modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. nih.gov

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes

Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹)
ν(N-H)N-H stretching3450 - 3500
ν(C-H)C-H stretching (ring)3100 - 3150
ν(N=O)Asymmetric N=O stretching1500 - 1550
ν(N=O)Symmetric N=O stretching1480 - 1520
ν(C=C)C=C ring stretching1400 - 1450

Note: This data is illustrative and represents typical ranges for these functional groups.

Electronic Spectra (UV-Vis): The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT) or other excited-state methods. uni-stuttgart.de These calculations provide the energies of electronic transitions from the ground state to various excited states (e.g., S₀ → S₁) and their corresponding oscillator strengths, which relate to the intensity of absorption bands. For this compound, one would expect to see π→π* transitions associated with the pyrrole ring system and n→π* transitions involving the lone pairs on the oxygen atoms of the nitroso groups. The n→π* transitions typically occur at longer wavelengths (lower energy) and are weaker than the π→π* transitions.

Quantum Chemical Topology Analysis (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density, ρ(r), to partition a molecule into atoms and to characterize the chemical bonds between them. scm.commdpi.com This analysis is performed on a calculated wavefunction.

Key aspects of a QTAIM analysis include locating bond critical points (BCPs), which are saddle points in the electron density between two bonded atoms. The properties at these BCPs provide quantitative information about the nature of the interaction. nih.gov

Electron Density (ρ(r)_bcp): The magnitude of the electron density at the BCP correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)_bcp): The sign of the Laplacian indicates the nature of the bond. A negative value (∇²ρ(r)_bcp < 0) is characteristic of shared-shell (covalent) interactions, where electron density is concentrated in the bonding region. A positive value (∇²ρ(r)_bcp > 0) is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted from the internuclear region. mdpi.com

For this compound, QTAIM would be used to characterize the C-N and N=O bonds of the nitroso substituents, as well as the bonds within the pyrrole ring. It would also be exceptionally useful for quantifying the strength and nature of the intermolecular hydrogen bonds (N-H···O) that are likely to form. reading.ac.uk

Table 4: Hypothetical QTAIM Parameters for Selected Bonds

Bondρ(r)_bcp (a.u.)∇²ρ(r)_bcp (a.u.)Bond Type Indication
C=C (ring)~0.30< 0Covalent
C-N (ring)~0.28< 0Polar Covalent
C-N (nitroso)~0.25> 0Polar Covalent
N=O~0.45> 0Highly Polar Covalent
N-H···O (intermolecular)~0.02> 0Hydrogen Bond

Note: This data is illustrative, providing expected ranges for a molecule of this type.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgscribd.com The energy, shape, and symmetry of these orbitals are crucial for understanding a molecule's electronic properties and its propensity to act as an electron donor or acceptor. imperial.ac.uk

HOMO: The outermost orbital containing electrons. Molecules tend to donate electrons from this orbital. It is associated with the ionization potential.

LUMO: The innermost orbital without electrons. Molecules tend to accept electrons into this orbital. It is associated with the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap generally implies high chemical reactivity, low kinetic stability, and that the molecule is more easily polarizable. researchgate.net

For this compound, the HOMO is expected to be a π-orbital with significant density on the pyrrole ring. The LUMO is likely to be a π*-orbital with significant contributions from the electron-withdrawing nitroso groups. The presence of these nitroso groups would be expected to lower the energy of both the HOMO and, more significantly, the LUMO compared to unsubstituted pyrrole, leading to a smaller HOMO-LUMO gap. This suggests that this compound would be more reactive and a better electron acceptor than pyrrole itself.

Table 5: Hypothetical FMO Properties from a DFT Calculation

OrbitalEnergy (eV)Description
HOMO-6.5π-orbital primarily on the pyrrole ring
LUMO-2.8π*-orbital with large coefficients on N=O groups
HOMO-LUMO Gap (ΔE)3.7Indicates moderate reactivity

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

The shapes of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. FMO analysis provides a qualitative but powerful framework for predicting the molecule's behavior in various chemical reactions. slideshare.net

Derivatization and Functionalization of 3,4 Dinitroso 1h Pyrrole

Modifications of the Pyrrole (B145914) Ring System

The pyrrole ring in 3,4-dinitroso-1H-pyrrole is an electron-rich system, which influences its reactivity towards various reagents. The primary sites for modification are the carbon atoms at the C2 and C5 positions, as well as the nitrogen atom of the pyrrole ring.

The C2 and C5 positions of the pyrrole ring are generally the most susceptible to electrophilic substitution. This is due to the stabilization of the cationic intermediate (the arenium ion) through resonance, which is more effective for attack at these positions compared to the C3 and C4 positions. quora.com While the electron-withdrawing nature of the two nitroso groups at the C3 and C4 positions deactivates the ring towards electrophilic attack, these reactions are still considered plausible under appropriate conditions.

Common electrophilic substitution reactions that could be envisaged for this compound include halogenation, nitration, and Friedel-Crafts type reactions. For instance, halogenation could potentially be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms at the C2 and/or C5 positions.

Table 1: Plausible Electrophilic Substitution Reactions at C2/C5 Positions of this compound

Reactant Reagent Conditions Product
This compound N-Bromosuccinimide (NBS) Inert solvent (e.g., THF, CCl₄), dark, room temp. 2-Bromo-3,4-dinitroso-1H-pyrrole
This compound Acetic anhydride (B1165640) / Nitric acid Low temperature 2-Nitro-3,4-dinitroso-1H-pyrrole
This compound Acetyl chloride / AlCl₃ Friedel-Crafts conditions 2-Acetyl-3,4-dinitroso-1H-pyrrole

This table presents hypothetical reactions based on the general reactivity of pyrrole derivatives.

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and can be readily deprotonated by a suitable base to form a pyrrolide anion. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or aryl halides, to yield N-substituted derivatives. This process, known as N-alkylation or N-arylation, is a common strategy to introduce a wide range of functional groups onto the pyrrole nitrogen. researchgate.net

The choice of base and solvent is crucial for successful N-alkylation. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are often employed to ensure complete deprotonation. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Table 2: Illustrative N-Alkylation and N-Arylation Reactions of this compound

Reactant Reagent(s) Conditions Product
This compound 1. Sodium hydride (NaH)2. Methyl iodide (CH₃I) THF, 0 °C to room temp. 1-Methyl-3,4-dinitroso-1H-pyrrole
This compound 1. Potassium tert-butoxide2. Benzyl bromide DMF, room temp. 1-Benzyl-3,4-dinitroso-1H-pyrrole
This compound 1. NaH2. Fluorobenzene High temperature, catalyst (e.g., CuI) 1-Phenyl-3,4-dinitroso-1H-pyrrole

This table presents hypothetical reactions based on established N-alkylation/arylation methodologies for pyrroles.

Substitution at C2/C5 Positions

Transformations of the Nitrosyl Groups

The two nitrosyl (-NO) groups at the C3 and C4 positions are the defining functionalities of this compound and offer a rich platform for further chemical transformations. These groups can be reduced to amino groups, oxidized to nitro groups, or converted into other nitrogen-containing functionalities.

The reduction of nitroso groups to primary amino groups is a well-established transformation in organic chemistry. This reaction is of significant interest as it would convert this compound into the corresponding 3,4-diamino-1H-pyrrole. nih.gov This diamine could serve as a valuable building block for the synthesis of more complex heterocyclic systems, such as fused pyrazines or imidazoles.

Various reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst), or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium dithionite (B78146) (Na₂S₂O₄). The choice of reagent would depend on the desired selectivity and the compatibility with the pyrrole ring.

Table 3: Potential Reduction Reactions of the Nitrosyl Groups

Reactant Reagent Conditions Product
This compound H₂, Pd/C Ethanol, room temp., atmospheric pressure 1H-Pyrrole-3,4-diamine
This compound SnCl₂ / HCl Aqueous solution, heating 1H-Pyrrole-3,4-diamine
This compound Sodium dithionite (Na₂S₂O₄) Aqueous or biphasic system 1H-Pyrrole-3,4-diamine

This table illustrates plausible reduction methods for converting dinitroso compounds to diamines.

The nitrosyl groups can be oxidized to the corresponding nitro (-NO₂) groups. This transformation would yield 3,4-dinitro-1H-pyrrole. The oxidation of nitroso compounds can be achieved using various oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or nitric acid. Careful control of the reaction conditions is necessary to avoid over-oxidation or degradation of the pyrrole ring. The resulting 3,4-dinitropyrrole would be a highly electron-deficient system with distinct chemical reactivity compared to its dinitroso precursor.

Table 4: Possible Oxidation Reactions of the Nitrosyl Groups

Reactant Reagent Conditions Product
This compound Hydrogen peroxide (H₂O₂) Acetic acid, gentle heating 3,4-Dinitro-1H-pyrrole
This compound m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane, room temp. 3,4-Dinitro-1H-pyrrole
This compound Trifluoroperacetic acid Controlled temperature 3,4-Dinitro-1H-pyrrole

This table outlines potential oxidation reactions for the conversion of nitroso to nitro groups.

Beyond reduction and oxidation, the nitrosyl groups are expected to participate in a variety of other chemical reactions to form different nitrogen-containing functionalities. For instance, condensation reactions with primary amines could lead to the formation of azo compounds. Reaction with hydroxylamine (B1172632) could potentially yield oximes, and reaction with hydrazines could produce hydrazones. These transformations would significantly expand the chemical space accessible from this compound, providing a versatile platform for the synthesis of novel heterocyclic structures with potentially interesting properties.

Table 5: Hypothetical Reactions to Form Other Nitrogen-Containing Functionalities

Reactant Reagent Plausible Product
This compound Aniline 3,4-Bis(phenylazo)-1H-pyrrole
This compound Hydroxylamine hydrochloride 1H-Pyrrole-3,4-dione dioxime
This compound Hydrazine hydrate 3,4-Dihydrazono-1H-pyrrole derivative

This table presents speculative reactions for the derivatization of the nitroso groups.

Oxidation to Nitro Groups

Synthesis of Heterocyclic Systems Incorporating the this compound Moiety

There is no available scientific literature detailing the synthesis of heterocyclic systems that incorporate the this compound moiety. Research on the synthesis of fused heterocyclic systems from pyrrole derivatives is extensive; however, these studies utilize different precursors. For instance, 1H-pyrrole-2,3-diones are known to undergo reactions with various reagents to form complex heterocyclic structures like quinoxalinones and spiro-fused thiohydantoins. acgpubs.orgbeilstein-journals.org Cycloaddition reactions, such as the Diels-Alder reaction, are also a common strategy for building heterocyclic frameworks from pyrrole derivatives, but no examples involving this compound have been reported. wikipedia.orgnih.govthieme-connect.deresearchgate.net

Polymerization and Oligomerization Studies Involving this compound

Similarly, there are no documented studies on the polymerization or oligomerization of this compound. The field of conducting polymers has extensively investigated the polymerization of pyrrole and its substituted analogues to create materials with diverse electronic and optical properties. mdpi.comresearchgate.netyuntech.edu.twresearchgate.net However, these studies have focused on pyrroles with different substitution patterns, and the potential for this compound to act as a monomer in such reactions has not been explored in the available literature.

Due to the absence of research data, it is not possible to provide detailed research findings or data tables as requested. The chemical compound this compound remains an area where scientific exploration into its reactive properties and potential applications has not been publicly reported.

Advanced Applications of 3,4 Dinitroso 1h Pyrrole in Materials Science and Chemical Synthesis

Precursors for Novel Energetic Materials (excluding safety profiles)

No published studies were found that describe the use of 3,4-Dinitroso-1H-pyrrole as a precursor for the synthesis of energetic materials.

Building Blocks for Advanced Organic Synthesis

Role in Cascade Reactions and Multicomponent Synthesis

No literature is available detailing the role or utility of this compound in cascade or multicomponent reactions.

Utility in Nitrogen Heterocycle Synthesis

There is no documented use of this compound as a building block for the synthesis of other nitrogen heterocycles.

Investigation in Optoelectronic Materials (excluding clinical data)

Potential as Chromophores or Fluorophores (mechanistic insights)

No research could be located that investigates the chromophoric or fluorophoric properties of this compound.

Exploration in Molecular Switches

There are no studies available on the exploration of this compound in the context of molecular switches.

Future Directions and Emerging Research Avenues

Exploration of Metal-Coordination Chemistry with 3,4-Dinitroso-1H-pyrrole

The presence of multiple nitrogen and oxygen atoms in this compound makes it a prime candidate for investigation as a versatile ligand in coordination chemistry. The pyrrole (B145914) nitrogen, along with the nitrogen and oxygen atoms of the two nitroso groups, offers a variety of potential binding sites for metal ions.

Future research should focus on systematically exploring the coordination behavior of this compound with a wide range of transition metals. It is anticipated that the compound could act as a multidentate ligand, potentially forming stable pincer-type complexes. nd.edursc.org The electronic properties of the resulting metal complexes could be finely tuned by the oxidation state of the metal and the specific coordination mode of the ligand. acs.org Studies on analogous pyrrole-based pincer ligands have demonstrated their ability to stabilize metal centers and facilitate catalytic reactions. nd.edursc.org Similarly, research on metal-nitrosophenolato complexes has revealed tautomeric behavior and diverse coordination possibilities. mdpi.comencyclopedia.pub

Investigations into the synthesis and characterization of such complexes, using techniques like single-crystal X-ray diffraction and various spectroscopic methods, will be crucial to understanding their structure, bonding, and potential applications in areas such as catalysis and materials science. researchgate.netwhiterose.ac.uk

Table 1: Potential Coordination Modes of this compound

Coordination ModePotential Donating AtomsExample of Related System
MonodentateN (nitroso) or O (nitroso)Nitrosoarene complexes acs.org
BidentateN, O (from one nitroso group)Nitrosophenolato complexes mdpi.comencyclopedia.pub
Tridentate (pincer)N (pyrrole), N, N (nitroso)Pyrrole-based PNP ligands nd.edu
BridgingN-O (nitroso groups)Dimeric nitroso compounds mdpi.com

Development of Asymmetric Synthetic Routes

The development of synthetic methods to produce enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry, with significant implications for pharmaceuticals and materials science. nih.gov While the synthesis of racemic this compound can be envisioned through established methods for pyrrole functionalization, the development of asymmetric routes to access chiral derivatives remains a significant and valuable challenge.

Future research in this area should explore various strategies for asymmetric synthesis. This could involve the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes, to control the stereochemistry of the nitrosation or cyclization steps in the synthesis of the pyrrole ring. emory.eduacs.orgbenthamdirect.comingentaconnect.comresearchgate.net Another promising approach would be the use of chiral starting materials, where the chirality is transferred to the final product. benthamdirect.comingentaconnect.com The synthesis of asymmetric bis(pyrroles) has been achieved through condensation reactions, suggesting that similar strategies could be adapted for dinitroso-pyrrole derivatives. acs.org The successful development of such methods would open the door to investigating the chiroptical properties of these molecules and their potential applications in stereoselective catalysis and chiral recognition.

Integration into Supramolecular Architectures

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry and is crucial for the development of advanced materials. The nitroso groups and the pyrrole N-H bond in this compound provide opportunities for various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can drive self-assembly.

Future research should investigate the self-assembly behavior of this compound and its derivatives in both solution and the solid state. Aromatic C-nitroso compounds are known to form dimers and even one-dimensional polymeric structures through the formation of azodioxy linkages. mdpi.com This suggests that this compound could form interesting supramolecular polymers. Furthermore, the introduction of appropriate functional groups could allow for its integration into more complex supramolecular architectures, such as molecular cages and grids, through coordination with metal ions. numberanalytics.com The study of self-assembled monolayers on surfaces like gold could also reveal novel two-dimensional ordering. mdpi.comnih.gov The photoresponsive nature of some azopyridine-containing supramolecular assemblies suggests that light could be used as a stimulus to control the assembly and disassembly of structures containing the dinitroso-pyrrole motif. mdpi.com

Machine Learning and AI in Predicting Reactivity and Synthesis Pathways

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties, reaction outcomes, and optimal synthesis routes. arxiv.orgresearchgate.netacs.orgresearchgate.netacs.orgrsc.org For a relatively unexplored molecule like this compound, computational approaches can provide invaluable insights and guide experimental efforts.

Table 2: Potential Applications of Machine Learning in this compound Research

Research AreaApplication of Machine Learning/AIPotential Outcome
SynthesisPrediction of optimal reaction conditions (solvents, catalysts, temperature)Increased reaction yields and efficiency acs.org
ReactivityPrediction of site-selectivity in functionalization reactionsGuidance for targeted chemical modifications rsc.org
RetrosynthesisGeneration of novel and efficient synthetic routesDiscovery of new ways to synthesize the target molecule and its derivatives arxiv.org
Property PredictionIn silico screening for biological activity or material propertiesIdentification of promising areas for experimental investigation frontiersin.orgnih.gov

Investigation of Solid-State Reactivity and Phase Transitions

The study of chemical reactions and physical transformations in the solid state is a fascinating area of research with implications for materials science, pharmaceuticals, and energetic materials. The crystalline form of a molecule can significantly influence its reactivity and physical properties. Aromatic C-nitroso compounds are known to exhibit interesting solid-state behavior, including dimerization and polymerization. mdpi.comnih.gov

Future research should focus on the detailed investigation of the solid-state properties of this compound. This includes the growth of high-quality single crystals and their characterization by X-ray diffraction to determine the packing arrangement. Studies on the photodissociation of dimers in the crystalline state, which can sometimes occur as a single-crystal-to-single-crystal transformation, could reveal metastable monomeric forms with unique properties. acs.org Furthermore, the possibility of thermally or photochemically induced phase transitions should be explored. nih.govmdpi.comd-nb.infottu.edu Such transitions can lead to dramatic changes in the physical and chemical properties of the material. The understanding and control of solid-state reactivity and phase transitions could lead to the development of new functional materials, such as molecular switches or sensors, based on the this compound scaffold. nih.gov

Q & A

Q. What are the established synthesis methods for 3,4-Dinitroso-1H-pyrrole, and how do reaction conditions influence yield?

The Piloty-Robinson synthesis is a foundational method for preparing nitroso-substituted pyrroles. Microwave-assisted protocols significantly enhance reaction efficiency by reducing reaction times (e.g., from hours to minutes) and improving yields (e.g., 78% in optimized cases). Key variables include solvent choice (e.g., benzene for recrystallization), temperature control, and stoichiometric ratios of precursors like hydrazine derivatives and nitroso agents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, providing bond lengths (e.g., C–C = 0.002–0.004 Å) and angles with high precision. Complementary techniques include:

  • NMR : To assess tautomeric equilibria and substituent effects.
  • UV-Vis spectroscopy : For electronic properties, particularly π→π* transitions influenced by nitroso groups.
  • HPLC-MS : To monitor purity and detect byproducts .

Q. How do nitroso substituents at the 3,4-positions affect the reactivity of the pyrrole core?

The electron-withdrawing nitroso groups increase electrophilic substitution difficulty at adjacent positions but enhance susceptibility to nucleophilic attack. For example, the 2-position becomes a hotspot for functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Tautomerism between 1H- and 2H-pyrrole forms can complicate reactivity profiles, requiring controlled pH and temperature .

Q. What safety protocols are essential when handling this compound in the lab?

Nitroso compounds are potential mutagens and irritants. Key precautions include:

  • Ventilation : Use fume hoods during synthesis and handling.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

Reaction optimization should focus on:

  • Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., THF) enhance intermediate stability.
  • Microwave parameters : Power (100–300 W) and irradiation time (5–20 min) to suppress side reactions .

Q. How can contradictions between spectroscopic data and computational models be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • DFT calculations : To model tautomeric equilibria and compare with NMR/IR data.
  • Temperature-dependent XRD : To capture structural variations at different thermal states.
  • Multivariate analysis : Correlating HPLC retention times with computed LogP values .

Q. What computational approaches predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) simulations using B3LYP/6-31G(d) basis sets effectively predict HOMO-LUMO gaps, charge distribution, and redox potentials. These models guide the design of derivatives for applications in organic electronics, such as non-linear optical materials or electron transport layers .

Q. What role could this compound play in advanced material systems, such as organic photovoltaics (OPVs)?

The nitroso group’s electron-deficient nature makes it a candidate for electron-accepting moieties in bulk heterojunction (BHJ) solar cells. Compatibility with polymer matrices (e.g., P3HT) and fullerene derivatives should be tested via:

  • Blend morphology studies : Using AFM or TEM.
  • Device fabrication : Spin-coating active layers and measuring PCE under AM1.5G illumination .

Methodological Notes

  • Data Reproducibility : Always report crystallographic R factors (e.g., R1<0.05R_1 < 0.05) and refinement software (e.g., SHELXL ).
  • Safety Compliance : Document hazard mitigation steps in accordance with GHS guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.